molecular formula C16H22N2O3S B2833684 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide CAS No. 857493-98-2

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

Cat. No. B2833684
CAS RN: 857493-98-2
M. Wt: 322.42
InChI Key: JJRLUKMUVWCXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiazinones, which are known for their antibacterial and antitubercular activities.

Scientific Research Applications

Organic Sulfur Compounds and Reactions

Research has shown that benzothiazine derivatives, similar to the chemical structure , are involved in complex reactions yielding various products. For instance, the treatment of benzothiazine hydroxamic acids can result in lactams and unsaturated acids, highlighting the compound's versatility in organic synthesis and potential utility in developing pharmaceuticals (R. T. Coutts, S. Matthias, E. Mah, N. J. Pound, 1970).

Antifungal Activity

A significant application of benzothiazin derivatives is found in their antifungal properties. The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide and their screening against various fungal pathogens demonstrated appreciable activity, suggesting their potential as antifungal agents (G. Gupta, S. Wagh, 2006).

Antioxidant and Antimicrobial Properties

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed moderate to significant radical scavenging activity. This indicates their potential for antioxidant applications, and further suggests that modifications to their structure could yield compounds with enhanced biological activity (Matloob Ahmad et al., 2012).

Anticancer Activity

Derivatives of benzothiazole, particularly those incorporating the 2-(4-aminophenyl)benzothiazole structure, have been studied for their potential antitumor activity. Certain compounds have shown considerable activity against various cancer cell lines, indicating the potential of benzothiazole derivatives in cancer treatment (L. Yurttaş et al., 2015).

Photovoltaic and Ligand-Protein Interaction Studies

The investigation of bioactive benzothiazolinone acetamide analogs in spectroscopic and quantum mechanical studies, as well as their efficiency in photovoltaic applications and interactions with proteins like Cyclooxygenase 1 (COX1), suggests a broad spectrum of utility. These compounds exhibit good light-harvesting efficiency and potential anti-inflammatory properties, making them candidates for applications in dye-sensitized solar cells and pharmaceuticals (Y. Mary et al., 2020).

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-11(2)21-9-5-8-17-15(19)10-14-16(20)18-12-6-3-4-7-13(12)22-14/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRLUKMUVWCXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.